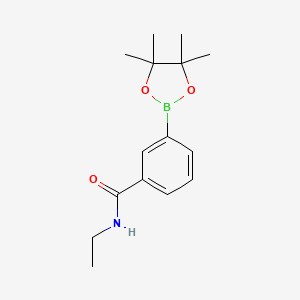

N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Vue d'ensemble

Description

N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a useful research compound. Its molecular formula is C15H22BNO3 and its molecular weight is 275.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 3-(N-Ethylaminocarbonyl)phenylboronic acid pinacol ester, also known as N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound acts as an organoboron reagent in the SM cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group (from the compound) is transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the SM cross-coupling reaction, which is a key biochemical pathway in organic synthesis . The reaction enables the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

The compound’s pharmacokinetic properties are largely influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be affected by its stability in aqueous environments .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of complex organic molecules, which has significant implications in fields such as drug discovery and materials science .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action may be more effective in mildly acidic environments .

Activité Biologique

N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 943911-67-9) is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₂BNO₃

- Molecular Weight : 275.15 g/mol

- CAS Number : 943911-67-9

This compound is characterized by its dioxaborolane moiety, which is known to participate in various biochemical interactions. Its structural features suggest potential inhibitory effects on specific enzymes and pathways involved in cellular processes.

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an inhibitor of certain parasitic infections. For instance, compounds with similar dioxaborolane structures have shown activity against Cryptosporidium species by inhibiting phosphatidylinositol 4-kinase (PI(4)K), a key enzyme in the pathogen's lifecycle. The selectivity and potency of these inhibitors are critical for therapeutic applications in treating gastrointestinal infections .

Inhibition of Kinases

The compound may also exhibit kinase inhibition properties. Kinases play essential roles in signal transduction pathways; thus, their inhibition can lead to significant biological effects. Preliminary data suggest that N-ethyl derivatives can modulate kinase activity selectively. For example, certain analogs have demonstrated low nanomolar IC₅₀ values against specific kinases such as BMX and BTK .

Study on Antiparasitic Activity

In a study focusing on the antiparasitic effects of dioxaborolane derivatives, it was found that compounds with similar structures displayed significant activity against C. parvum, with IC₅₀ values indicating potent inhibition of the pathogen's growth . The study emphasized the importance of structural modifications in enhancing biological activity.

Kinase Inhibition Profile

A comparative analysis of various dioxaborolane derivatives revealed that N-substituted compounds could effectively inhibit TEC family kinases. The selectivity and potency varied significantly among different analogs, indicating that structural optimization is key to developing effective inhibitors .

Table 1: Summary of Biological Activities

| Compound Name | Biological Activity | IC₅₀ (nM) | Target |

|---|---|---|---|

| EDI048 | Antiparasitic | 5.2 | PI(4)K |

| Analog 1 | Kinase Inhibition | <10 | BMX |

| Analog 2 | Kinase Inhibition | <50 | JAK3 |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₅H₂₂BNO₃

- Molecular Weight : 275.15 g/mol

- CAS Number : 943911-67-9

The compound features a dioxaborolane moiety, which is significant for its reactivity in various chemical reactions. Its structure allows it to participate effectively in cross-coupling reactions, particularly the Suzuki–Miyaura reaction.

Organic Synthesis

Suzuki–Miyaura Cross-Coupling Reaction

N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is primarily utilized as an organoboron reagent in the Suzuki–Miyaura cross-coupling reaction. This reaction is essential for forming carbon-carbon bonds and is widely used in organic synthesis to create complex molecules from simpler ones.

Mechanism of Action

The compound acts by facilitating the coupling of aryl halides with boronic acids or their derivatives. The presence of the dioxaborolane structure enhances its stability and reactivity under various conditions:

- Target of Action : Aryl halides

- Mode of Action : Acts as a boron source to form new C-C bonds

- Biochemical Pathways : Plays a crucial role in organic synthesis pathways

Recent studies have indicated that this compound exhibits potential biological activities that could be harnessed for therapeutic applications:

Antiparasitic Activity

Research has shown that compounds with similar dioxaborolane structures can inhibit specific enzymes critical to the lifecycle of parasites such as Cryptosporidium. For instance:

- Enzyme Targeted : Phosphatidylinositol 4-kinase (PI(4)K)

This inhibition can potentially lead to new treatments for gastrointestinal infections caused by these parasites.

Enzyme Inhibition Studies

The compound's ability to inhibit certain enzymes suggests its utility in drug development. It may serve as a lead compound for synthesizing novel inhibitors targeting various biochemical pathways.

Case Studies

Several case studies highlight the practical applications of this compound in research:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Organic Synthesis | Demonstrated successful coupling reactions using this compound as a reagent. |

| Study 2 | Antiparasitic Activity | Showed inhibition of Cryptosporidium through enzyme targeting. |

| Study 3 | Enzyme Inhibition | Identified potential for developing new therapeutic agents based on structural analogs. |

Propriétés

IUPAC Name |

N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-6-17-13(18)11-8-7-9-12(10-11)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWWIHDUPXJEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.